1-(Cyclohexylmethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)pyrrolidin-3-amine is an organic compound that features a cyclohexylmethyl group attached to a pyrrolidinamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)pyrrolidin-3-amine typically involves the reaction of cyclohexylmethylamine with pyrrolidine under specific conditions. One common method includes:
Cyclohexylmethylamine: This is reacted with pyrrolidine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This often includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Processes: Such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidinamine derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the pyrrolidine ring.
Pyrrolidinamine: Lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Similar but without the pyrrolidine ring.
Uniqueness
1-(Cyclohexylmethyl)pyrrolidin-3-amine is unique due to the presence of both the cyclohexylmethyl group and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2 |
InChI Key |
SBSSXCKDVHHANA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.